Hypochlorous acid

Overview

Description

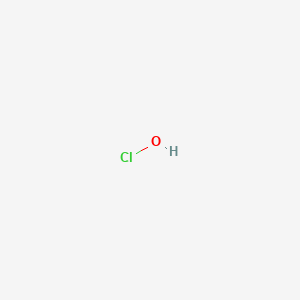

Hypochlorous acid is an inorganic compound with the chemical formula HOCl. It is a weak acid that forms when chlorine dissolves in water and partially dissociates, forming the hypochlorite anion (ClO⁻). This compound is known for its strong antimicrobial properties and is a primary disinfection agent in chlorine solutions . It was first discovered in 1834 by the French chemist Antoine Jérôme Balard .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypochlorous acid can be synthesized through several methods:

- Chlorine gas (Cl₂) is dissolved in water to form this compound and hydrochloric acid (HCl):

Hydrolysis of Chlorine Gas: Cl2+H2O→HOCl+HCl

Electrolysis of a salt solution (typically sodium chloride) produces chlorine gas, which then reacts with water to form this compound:Electrolysis of Salt Solution: 2Cl−+2H2O→Cl2+H2+2OH−

Cl2+H2O→HOCl+HCl

Hypochlorite ions (ClO⁻) in solution can be acidified to form this compound:Acidification of Hypochlorite: ClO−+H+→HOCl

Industrial Production Methods: Industrial production of this compound typically involves the electrolysis of brine (saltwater) solutions. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Hypochlorous acid undergoes various chemical reactions, including:

Oxidation: this compound is a strong oxidizing agent. It can oxidize sulfhydryl groups in proteins and other biological molecules.

Reduction: It can be reduced to chloride ions (Cl⁻) in the presence of reducing agents.

this compound reacts with ammonia (NH₃) to form chloramines (NH₂Cl), which are also disinfectants:Substitution: NH3+HOCl→NH2Cl+H2O

Common Reagents and Conditions:

- Reacts with this compound to produce chlorine gas:

Hydrochloric Acid (HCl): HOCl+HCl→H2O+Cl2

Amines: React with this compound to form chloramines.

Major Products:

Chlorine Gas (Cl₂): Produced from the reaction with hydrochloric acid.

Chloramines (NH₂Cl): Produced from the reaction with ammonia.

Scientific Research Applications

Hypochlorous acid has a wide range of applications in various fields:

Mechanism of Action

Hypochlorous acid is often compared with other chlorine-based disinfectants:

Sodium Hypochlorite (NaOCl):

Calcium Hypochlorite (Ca(OCl)₂): Used in water treatment and as a bleaching agent.

Hypobromous Acid (HOBr): Similar to this compound but contains bromine instead of chlorine.

Uniqueness of this compound: this compound is unique due to its balance of strong antimicrobial properties and relatively low toxicity. It is effective at neutral pH, making it suitable for a wide range of applications .

Comparison with Similar Compounds

- Hypofluorous Acid (HOF)

- Hypobromous Acid (HOBr)

- Hypoiodous Acid (HOI)

Hypochlorous acid stands out due to its effectiveness and safety profile, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Hypochlorous acid (HOCl) is a weak acid that plays a significant role in biological activity, particularly as an antimicrobial agent. It is produced naturally by the immune system and has gained attention for its applications in medicine, particularly in wound care and infection control. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and clinical applications, supported by case studies and research findings.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity , effectively targeting bacteria, fungi, and viruses. Its efficacy has been demonstrated against various pathogens including Staphylococcus aureus, Escherichia coli, and SARS-CoV-2.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (ppm) | Contact Time | Efficacy (%) |

|---|---|---|---|

| S. aureus | 20 | 1 min | >99.9 |

| E. coli | 300 | 5 min | >99.9 |

| Pseudomonas aeruginosa | 500 | 30 min | >99.9 |

| SARS-CoV-2 | 28.1 | 1 min | >99.8 |

These findings indicate that HOCl can rapidly inactivate a wide range of pathogens, making it an effective disinfectant in clinical settings .

The antimicrobial action of this compound involves multiple mechanisms:

- Oxidative Stress : HOCl disrupts cellular processes by oxidizing thiol-containing proteins and enzymes, leading to inhibition of DNA and protein synthesis .

- Cell Membrane Disruption : The compound diffuses through microbial cell walls, altering the oxidation-reduction potential and impairing essential metabolic functions .

- Biofilm Disruption : HOCl has been shown to effectively disaggregate biofilms formed by bacteria such as Pseudomonas aeruginosa, enhancing the efficacy of treatments against chronic infections .

Clinical Applications

This compound's properties make it suitable for various clinical applications:

Wound Care

Studies have demonstrated that HOCl can reduce bacterial counts in infected wounds significantly more than saline solutions. For instance, a study found that wounds treated with this compound maintained bacterial counts below , compared to saline-irrigated wounds which returned to within days .

Case Study: Chronic Wound Management

A patient with chronic wounds colonized by multi-resistant Staphylococcus aureus reported decreased antibiotic use and improved healing after treatment with this compound . This underscores its potential utility in managing infections resistant to conventional antibiotics.

Viral Inactivation

Research indicates that HOCl can effectively inactivate viruses such as HIV-1 and adenovirus within minutes of exposure . A notable study reported complete viral inactivation of SARS-CoV-2 using a this compound solution within one minute, highlighting its potential role in infection control during pandemics .

Properties

IUPAC Name |

hypochlorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPPOHNGKGFGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO, ClHO | |

| Record name | hypochlorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypochlorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036737 | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann], Solid | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7790-92-3, 14380-61-1 | |

| Record name | Hypochlorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypochlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypochlorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOCHLOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712K4CDC10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.